• H3B-5942
    • Cat. No.:
    • B607910
    • CAS No.:
    • Molecular Formula:
    • C31H34N4O2
    • Molecular Weight:
    • 494.6 g/mol
    Description
    H3B-5942 is a selective estrogen receptor covalent antagonist (SERCA). It covalently modifies cysteine 530 in the ligand binding domain of wild-type estrogen receptor α (ERα) and ERαY537S. HB-5942 inhibits expre...
  • H3B-6527
    • Cat. No.:
    • B607911
    • CAS No.:
    • 1702259-66-2
    • Molecular Formula:
    • C29H34Cl2N8O4
    • Molecular Weight:
    • 629.5 g/mol
    Description
    H3B-6527 is under investigation in clinical trial NCT03424577 (A Study to Evaluate the Food-Effect of H3B-6527).
    FGFR4 Inhibitor H3B-6527 is an orally bioavailable inhibitor of human fibroblast growth factor ...
  • H3B-8800
    • Cat. No.:
    • B607913
    • CAS No.:
    • 1825302-42-8
    • Molecular Formula:
    • C31H45N3O6
    • Molecular Weight:
    • 555.7 g/mol
    Description
    H3B-8800 is a novel spliceosome inhibitor developed by H3 Biomedicine. It offers the benefit of preferentially killing spliceosome-mutant cancer cells whereas other splicesome inhibitors, such as the pladienolid...
  • (E/Z)-HA155
    • Cat. No.:
    • B607914
    • CAS No.:
    • 1229652-21-4
    • Molecular Formula:
    • C24H19BFNO5S
    • Molecular Weight:
    • 463.3 g/mol
    Description
    HA-130 is a reversible inhibitor of autotaxin, completely blocking the hydrolysis of the substrate bis-pNPP with an IC50 value of 28 nM. It does not affect the activity of any proteasomal protease or related enz...
  • VH032-PEG5-C6-Cl
    • Cat. No.:
    • B607916
    • CAS No.:
    • Molecular Formula:
    • C38H59ClN4O9S
    • Molecular Weight:
    • 783.4 g/mol
    Description
    HaloPROTAC2 is a novel HaloPROTAC degrader, inducing degradation of HaloTag fusion proteins.
  • HaloPROTAC-E
    • Cat. No.:
    • B607917
    • CAS No.:
    • Molecular Formula:
    • C39H56ClN5O8S
    • Molecular Weight:
    • 790.4 g/mol
    Description
    HaloPROTAC-E is a novel HaloPROTAC potent degrader, inducing reversible degradation of two endosomally localized proteins, SGK3 and VPS34, with a DC50 of 3-10 nM, remarkably selective inducing only degradation o...
  • HBX 19818
    • Cat. No.:
    • B607919
    • CAS No.:
    • Molecular Formula:
    • C25H28ClN3O
    • Molecular Weight:
    • 422.0 g/mol
    Description
    HBX19818 is a selective inhibitor of USP7.
  • HBX 28258
    • Cat. No.:
    • B607920
    • CAS No.:
    • Molecular Formula:
    • C26H30ClN3O
    • Molecular Weight:
    • 436.0 g/mol
    Description
    HBX28258 is an inhibitor of recombinant human USP7 protein. It acts by binding the active site through covalent mechanism and selectively inactivating USP7 protein in human colon cancer and embryonic kidney cell...
  • HDAC3-IN-T247
    • Cat. No.:
    • B607924
    • CAS No.:
    • 1451042-18-4
    • Molecular Formula:
    • C21H19N5OS
    • Molecular Weight:
    • 389.5 g/mol
    Description
    HDAC3-IN-T247 is a potent and selective HDAC3 inhibitor. It acts by increasing NF-κB acetylation, inducing growth inhibition of cancer cells, and activating HIV gene expression in latent HIV-infected cells....
  • T326
    • Cat. No.:
    • B607925
    • CAS No.:
    • 1451042-19-5
    • Molecular Formula:
    • C21H18N6O3S
    • Molecular Weight:
    • 434.5 g/mol
    Description
    HDAC3-IN-T326 is a potent and selective HDAC3 inhibitor. It acts by increasing NF-κB acetylation, inducing growth inhibition of cancer cells, and activating HIV gene expression in latent HIV-infected cells....
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